N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a heterocyclic compound featuring a spirocyclic quinazoline core fused with a cyclohexane ring. The sulfanyl (-S-) bridge connects the acetamide group to the spiroquinazoline system, while the 2,5-dimethylphenyl substituent on the acetamide nitrogen contributes to its steric and electronic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-16-10-11-17(2)20(14-16)24-21(27)15-28-22-18-8-4-5-9-19(18)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBCEIDWLINLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide, identified by its ChemDiv Compound ID E971-0388, is a compound of interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H27N3OS
- IUPAC Name : this compound
- SMILES Notation : Cc1cc(NC(CSC2=NC3(CCCCC3)Nc3c2cccc3)=O)c(C)cc1
The compound features a spirocyclic structure that includes a quinazoline moiety fused with a cyclohexane ring. This unique configuration may influence its interaction with biological targets.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- HeLa Cells : The compound's structural analogs have shown varying degrees of cytotoxicity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The quinazoline component is known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various studies. While specific data for this compound is limited, related thiosemicarbazone complexes have demonstrated notable antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that the sulfur-containing moiety may contribute to enhanced antimicrobial activity .
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Quinazoline Core : Synthesized through the condensation of anthranilic acid with formamide.
- Cyclization Reaction : Involves cyclohexanone and a sulfur donor (e.g., thiourea) to introduce the spirocyclic structure.
- Acylation Step : Acylation with phenylacetyl chloride under basic conditions yields the final product .
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Catalyst Used | Conditions |
|---|---|---|---|
| 1 | Domino reaction | Tri(n-butyl)phosphine | Controlled temperature |
| 2 | Cyclization | Various solvents (e.g., chloroform) | Specific reaction times |
Potential Therapeutic Uses
Research indicates that N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide exhibits promising biological activity. Its structural features may enhance binding affinity to biological targets such as enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound can inhibit cellular processes related to cancer proliferation. Its unique spirocyclic structure is hypothesized to contribute to its effectiveness as an inhibitor in various cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. Further studies are needed to explore the spectrum of activity for this specific compound.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against specific pathogens |
Analytical Techniques
To further understand the properties and behavior of this compound, various analytical techniques can be employed:
- Spectroscopic Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into molecular structure and functional groups.
- Crystallography : X-ray crystallography can help visualize the three-dimensional arrangement of atoms within the compound.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents significantly influence physicochemical properties and bioactivity. Key analogs include:
Analysis :
- Electron-withdrawing groups (e.g., nitro in 8v) enhance LOX inhibition, likely due to improved binding interactions with enzyme active sites .
- Bulky substituents (e.g., ethoxy in 8u) may hinder membrane permeability but improve α-glucosidase inhibition through steric complementarity .
- The 2,5-dimethylphenyl group in the target compound likely increases lipophilicity (logP ~5, inferred from similar compounds in ), favoring passive diffusion across biological membranes.
Spiroquinazoline Derivatives with Varying Spiro Rings
lists analogs with spiro rings of different sizes and substituents:
Analysis :
Role of Heterocyclic Systems
Compounds with alternative heterocycles exhibit distinct bioactivity profiles:
Analysis :
Physicochemical and Pharmacokinetic Properties
provides data for a cycloheptane-spiroquinazoline analog:
Analysis :
- Both compounds exhibit high logP values (>5), indicating strong lipophilicity and likely poor aqueous solubility.
- The target compound’s 2,5-dimethylphenyl group may slightly increase logP compared to the 3-methoxyphenyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
